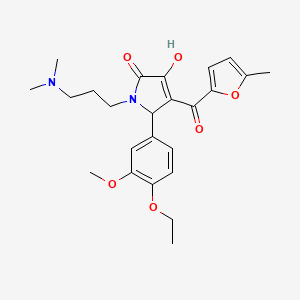
1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one , with the CAS number 433258-40-3 , is a novel pyrrole derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.57 g/mol
- Boiling Point : 660.9 ± 55.0 °C (predicted)
- Density : Approximately 1 g/cm³ (predicted)
- pKa : 4.50 ± 1.00 (predicted)
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that it may function as an inhibitor of specific protein interactions, which is essential for its potential therapeutic applications.
Antiviral Activity
One of the most significant areas of research involves the compound's antiviral properties, particularly against hepatitis C virus (HCV). It has been shown to inhibit viral replication by targeting viral proteins essential for the life cycle of HCV. The mechanism involves disrupting the interaction between viral proteins and host cell receptors, thereby preventing viral entry and replication .
Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death in malignant cells .
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Hepatitis C Inhibition
In a controlled study, patients with chronic hepatitis C were administered a formulation containing this compound. Results indicated a significant reduction in viral load after four weeks of treatment, with minimal side effects reported. The study emphasized the compound's potential as a therapeutic agent for HCV .
Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, confirming its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-6-31-17-11-9-16(14-19(17)30-5)21-20(22(27)18-10-8-15(2)32-18)23(28)24(29)26(21)13-7-12-25(3)4/h8-11,14,21,28H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMRZCZFLEEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














